GSK2256098 is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). [ [], []] FAK, a cytoplasmic tyrosine kinase, plays a crucial role in tumor progression and metastasis. [ [], []] GSK2256098 targets the phosphorylation site of FAK, tyrosine (Y) 397, thereby inhibiting FAK activity. [ []] This compound has demonstrated promising preclinical results in various cancer models, leading to its evaluation in clinical trials for treating advanced solid tumors. [ [], []]
GSK2256098 inhibits FAK activity by targeting its autophosphorylation site at tyrosine (Y) 397. [ [], []] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, invasion, and migration. [ [], []] In endothelial cells, FAK inhibition with GSK2256098 disrupts angiocrine signaling, increasing sensitivity to DNA-damaging therapies and reducing tumor growth. [ []] In renal epithelial cells, GSK2256098 alters the actin cytoskeleton by downregulating RhoA activity, leading to increased AQP2 membrane accumulation. [ []]
Cellular Trafficking Research: GSK2256098 can be used to study AQP2 water channel trafficking in kidney collecting duct principal cells. [ []]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2